![molecular formula C18H18N2O3S2 B2524981 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895458-38-5](/img/structure/B2524981.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide is a heterocyclic compound that is derived from the tetrahydrobenzo[b]thiophene moiety. This class of compounds has been the subject of research due to their potential antitumor activities and their ability to be synthesized into various heterocyclic derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents. For instance, ethyl cyanoacetate was used to synthesize 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which served as a key precursor for further chemical transformations . Another synthesis approach involved the acylation reaction of trifluoroacetic anhydride with a similar tetrahydrobenzo[b]thiophene derivative, showcasing the versatility of the core structure in forming various substituted compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis and X-ray single-crystal diffraction. For example, X-ray diffraction analysis of a trifluoroacetamide derivative revealed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar .
Chemical Reactions Analysis
The chemical reactivity of the cyanoacetamido moiety in the tetrahydrobenzo[b]thiophene derivatives is quite diverse, allowing for the synthesis of a wide range of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as cyano, acetamide, and trifluoroacetamide, imparts different chemical behaviors and physical characteristics. The heterocyclic core of tetrahydrobenzo[b]thiophene provides a scaffold that can interact with biological targets, which is crucial for their potential as antitumor agents .
Antitumor Evaluation and Case Studies
The antitumor activities of these compounds have been evaluated in vitro using various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), CNS cancer (SF-268), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. Compounds derived from the tetrahydrobenzo[b]thiophene moiety have shown high inhibitory effects on cell proliferation. Specifically, certain derivatives have demonstrated cytocidal effects through the up-regulation of caspases-3 and -9, inhibition of metalloproteinases-2 and 9 (MMP 2&9), and suppression of HIF-1alpha and VEGF expressions, indicating their potential for inducing apoptosis, and inhibiting metastasis and angiogenesis in cancer cells .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
A study explored the synthesis of different heterocyclic derivatives from N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide, leading to compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives exhibited high antitumor activities against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underscoring the compound's utility in cancer research (Shams et al., 2010).
Antimicrobial Evaluation of Heterocyclic Compounds
Another research initiative synthesized new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications. The synthesized compounds, derived from N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide, demonstrated promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).
Antimalarial and COVID-19 Drug Research
Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives has led to the synthesis of compounds with antimalarial activity. These studies have extended to evaluate their potential against COVID-19, highlighting the flexibility of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide derivatives in addressing contemporary health challenges (Fahim & Ismael, 2021).
Enzyme Inhibitory Applications
The compound has been used to synthesize sulfonamides with benzodioxane and acetamide moieties, demonstrating significant inhibitory activity against α-glucosidase and acetylcholinesterase. This research points to its potential in developing treatments for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Antimicrobial Dyes for Textile Finishing
The compound has also been utilized in the synthesis of novel antimicrobial dyes and dye precursors for textile finishing. These dyes, derived from N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide, showed significant antimicrobial activity, making them suitable for dyeing and textile finishing applications (Shams et al., 2011).
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-7-8-14-15(10-19)18(24-16(14)9-12)20-17(21)11-25(22,23)13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXSHJCRIZNEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)
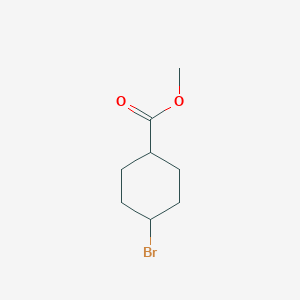
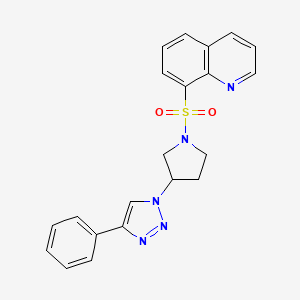
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)
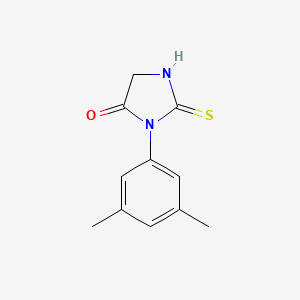
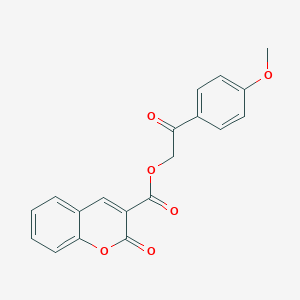
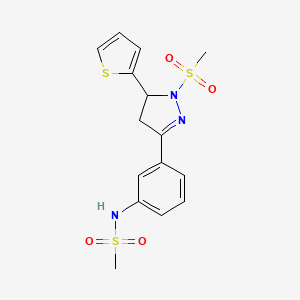
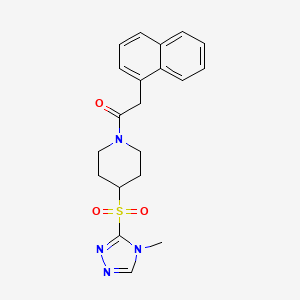
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)